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Compound of Interest

Compound Name: Tartronate

Cat. No.: B1221331 Get Quote

Tartronate and its intermediate, tartronate semialdehyde, are key players in a specialized

metabolic route in various microorganisms, known as the glycerate pathway. This pathway

provides a crucial link between C2 compounds, such as glyoxylate, and the central carbon

metabolism. Understanding this pathway is essential for researchers in microbiology,

biochemistry, and for professionals in drug development exploring novel metabolic engineering

strategies and potential antimicrobial targets. This guide provides an in-depth look at the core

enzymes, regulatory aspects, and experimental methodologies associated with tartronate
metabolism.

The Core Metabolic Pathway: From Glyoxylate to
Glycolysis
The central role of tartronate metabolism is to convert glyoxylate, a product of pathways like

the glyoxylate cycle or the degradation of allantoin and dichloroacetate, into D-glycerate.[1] D-

glycerate is then phosphorylated to enter the preparatory phase of glycolysis. This conversion

is primarily accomplished through a two-step process catalyzed by two key enzymes:

glyoxylate carboligase and tartronate semialdehyde reductase.

The overall transformation can be summarized as: 2 Glyoxylate → Tartronate Semialdehyde +

CO₂ → D-Glycerate

The D-glycerate is subsequently phosphorylated by glycerate 2-kinase to form 2-

phosphoglycerate, a direct intermediate of the glycolytic pathway.[2]
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Key Enzymes and Reactions
a) Glyoxylate Carboligase (EC 4.1.1.47)

Also known as tartronate-semialdehyde synthase, this thiamine pyrophosphate (TPP)-

dependent enzyme catalyzes the condensation of two glyoxylate molecules to form one

molecule of tartronate semialdehyde, releasing carbon dioxide in the process.[1]

Reaction: 2 Glyoxylate → Tartronate semialdehyde + CO₂

Mechanism: The reaction involves the TPP cofactor attacking the carbonyl carbon of the first

glyoxylate molecule, followed by decarboxylation. The resulting intermediate then performs a

nucleophilic attack on a second glyoxylate molecule to yield tartronate semialdehyde.[1]

b) Tartronate Semialdehyde Reductase (TSR) (EC 1.1.1.60)

TSR is a member of the β-hydroxyacid dehydrogenase family and catalyzes the reversible,

NAD(P)H-dependent reduction of tartronate semialdehyde to D-glycerate.[3][4] This enzyme is

crucial as it represents the final step in the synthesis of glycerate from glyoxylate.[5] While

widely distributed in bacteria, eukaryotic versions have also been identified and characterized,

highlighting their role in glycerol assimilation in fungi like Ustilago maydis.[3][4]

Reaction: Tartronate semialdehyde + NAD(P)H + H⁺ ↔ D-Glycerate + NAD(P)⁺

Cofactor Specificity: Some TSRs show dual specificity for both NADH and NADPH.[3][4]

c) Glycerate 2-Kinase (GK-II) (EC 2.7.1.-)

Glycerate 2-kinase phosphorylates D-glycerate at the second carbon, producing 2-

phosphoglycerate (2PG), which directly enters the central metabolic pathway of glycolysis.[2]

This enzyme is distinct from the more common glycerate 3-kinase (GarK or GK-I family). The

GK-II family has a unique protein fold and is found across all three domains of life.[2]

Reaction: D-Glycerate + ATP → 2-Phospho-D-glycerate + ADP

The following diagram illustrates the core tartronate metabolic pathway and its integration with

central metabolism.
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Core Tartronate Metabolic Pathway and its link to Glycolysis.

Contextual Roles in Microbial Metabolism
The glycerate pathway is not ubiquitous but is critical under specific metabolic conditions or in

organisms utilizing certain substrates.

Glycerol Assimilation: In the fungus Ustilago maydis, Tartronate Semialdehyde Reductase

(TSR) was identified as a rate-limiting step in the assimilation and bioconversion of glycerol.

[3][4] Overexpression of the TSR gene led to improved glycerol utilization and a 40.4%

increase in the production of glycolipids, which are valuable biosurfactants.[4]

Dichloroacetate (DCA) Degradation: In anaerobic bacteria such as "Candidatus

Dichloromethanomonas elyunquensis", DCA is metabolized by a haloacid dehalogenase to

glyoxylate.[6] This glyoxylate is then funneled into the glycerate pathway, with glyoxylate

carboligase being highly abundant in DCA-grown cells, demonstrating a fermentative

catabolic route.[6]

Purine Catabolism: In some fluorescent pseudomonads, the degradation of purines leads to

the production of glyoxylate, which is subsequently converted to pyruvate via the glycerate
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pathway.[5]

Quantitative Data Summary
The kinetic properties of the enzymes in the tartronate pathway are crucial for understanding

metabolic flux and for engineering applications. The following tables summarize available

quantitative data from studies on TSR from Ustilago maydis and GK-II from Thermotoga

maritima.

Table 1: Kinetic Parameters of Tartronate Semialdehyde Reductase (rTsr1) from Ustilago

maydis

Substrate Km Vmax (µmol/min/mg)

D-Glycerate 17.7 ± 2.3 mM 1.14 ± 0.15

L-Glycerate 123.2 ± 21.8 mM 0.03 ± 0.01

Tartronic semialdehyde 0.19 ± 0.03 mM 0.17 ± 0.03

β-NADP⁺ 0.30 ± 0.04 µM 0.93 ± 0.07

β-NADH 14.29 ± 3.1 µM 5.07 ± 0.39

Data sourced from Liu et al. (2011).[4]

Table 2: Effects of tsr1 Gene Expression on Glycerol Metabolism in Ustilago maydis

Strain Cell Biomass (g/L)
Glycolipid
Production (g/L)

Residual Glycerol
(g/L)

Wild-Type (WT) 5.96 ± 0.43 14.88 ± 2.15 16.34 ± 1.44

tsr1 Over-expression

(tsr1gpd)
6.41 ± 0.30 20.89 ± 3.02 15.78 ± 0.96

tsr1 Knockout (tsr1Δ) 6.40 ± 0.33 8.15 ± 0.13 19.10 ± 0.55

Data represents measurements after 14 days of culture in a medium with 50 g/L initial glycerol.

Sourced from Liu et al. (2011).[4]
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Table 3: Kinetic Parameters of Glycerate 2-Kinase (TM1585) from Thermotoga maritima

Substrate Apparent Km

D-Glycerate 0.15 mM

ATP 0.095 mM

Data sourced from Yang et al. (2007).[2]

Experimental Protocols
Detailed methodologies are critical for the accurate study of these metabolic pathways. Below

are protocols for the expression and purification of recombinant TSR and its subsequent

enzyme activity assay, based on methodologies described in the literature.

Protocol for Recombinant TSR Expression and
Purification
This protocol is adapted from the study of Tsr1 from Ustilago maydis expressed in E. coli.[3]

Cloning and Transformation: The cDNA of the target TSR gene is cloned into an expression

vector (e.g., pET vector with an N-terminal His₆-tag). The resulting plasmid is transformed

into a suitable E. coli expression strain (e.g., BL21(DE3)).

Culture Growth: A single colony is used to inoculate a starter culture in LB medium with

appropriate antibiotics, grown overnight at 37°C. This is then used to inoculate a larger

culture volume. The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

Induction: Protein expression is induced by adding isopropyl-β-D-thiogalactopyranoside

(IPTG) to a final concentration of 0.4 mM. The culture is then incubated for an additional 16-

20 hours at a lower temperature (e.g., 25°C) to enhance soluble protein expression.

Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis

buffer (e.g., 50 mM Tris-Cl, pH 7.0, containing 1 mM DTT and protease inhibitors like PMSF).

Cells are disrupted by sonication on ice, and the insoluble debris is removed by

centrifugation (e.g., 14,000 x g for 30 min at 4°C).
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Affinity Chromatography: The supernatant (crude extract) is loaded onto a Ni-NTA affinity

column (e.g., HisTrap FF) pre-equilibrated with a binding buffer (e.g., Lysis buffer + 500 mM

NaCl + 20 mM imidazole).

Washing and Elution: The column is washed with the binding buffer to remove non-

specifically bound proteins. The recombinant His-tagged TSR is then eluted using an elution

buffer containing a higher concentration of imidazole (e.g., 200-500 mM).

Protein Quantification: The concentration of the purified protein is determined using a

standard method like the Bradford assay. Protein purity is assessed by SDS-PAGE.[3]

Protocol for TSR Enzyme Activity Assay
TSR activity can be measured spectrophotometrically by monitoring the change in absorbance

at 340 nm, which corresponds to the oxidation of NADH or reduction of NAD⁺.[3]

Reaction Mixture Preparation (Oxidation of Glycerate):

Buffer: 50 mM Glycine, pH 8.5.

Cofactor: 100 µM β-NAD⁺ or β-NADP⁺.

Substrate: 2 mM DL-Glyceric acid.

Assay Procedure:

Pipette 190 µL of the reaction mixture into a 96-well plate or a cuvette.

Pre-warm the mixture to the desired temperature (e.g., 40°C).

Initiate the reaction by adding 10 µL of the purified enzyme preparation.

Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer

(e.g., a plate reader).

Calculation of Activity:
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Enzyme activity is calculated based on the rate of NAD(P)H production. One unit of

activity is defined as the amount of enzyme that produces 1 µmol of NAD(P)H per minute.

The calculation uses the Beer-Lambert law and the molar extinction coefficient of NADH

(6220 L·mol⁻¹·cm⁻¹) or NADPH (6270 L·mol⁻¹·cm⁻¹).[3]

Kinetic Analysis: To determine Km and Vmax values, the assay is repeated with varying

concentrations of one substrate while keeping the cofactor concentration saturating, and vice

versa.[4]

The following diagram outlines a typical workflow for the characterization of a metabolic

enzyme like TSR.
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General experimental workflow for enzyme characterization.
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Implications for Drug Development and
Biotechnology
While not a direct target for conventional antibiotics, the tartronate metabolic pathway holds

significance in biotechnology and specialized antimicrobial strategies.

Metabolic Engineering: As demonstrated in U. maydis, manipulating the expression of

pathway enzymes like TSR can significantly enhance the bioconversion of low-value

feedstocks like glycerol into high-value products such as biosurfactants.[4] This presents

opportunities for developing sustainable bioprocesses.

Niche-Specific Antimicrobial Targets: For pathogens that rely on specific metabolic pathways

for survival in a particular host environment (e.g., utilizing glyoxylate derived from fat

metabolism), the enzymes of the glycerate pathway could represent potential targets for

novel, narrow-spectrum antimicrobial agents. A drug inhibiting this pathway would be highly

specific and potentially less prone to inducing broad resistance.

Conclusion
The metabolism of tartronate via the glycerate pathway is a specialized but vital route for

connecting C2 compounds to central metabolism in a range of microorganisms. The core

enzymes—glyoxylate carboligase, tartronate semialdehyde reductase, and glycerate 2-kinase

—are well-defined, and their manipulation has shown promise for biotechnological applications.

A thorough understanding of the kinetics, regulation, and physiological role of this pathway

provides a foundation for future research in metabolic engineering and the development of

novel therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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